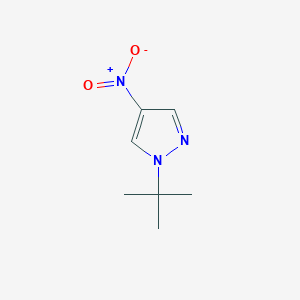

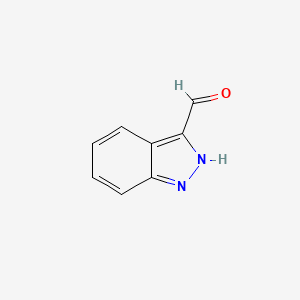

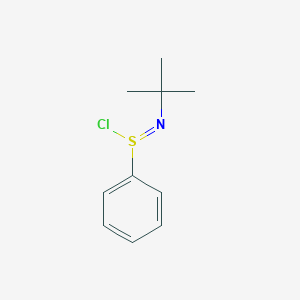

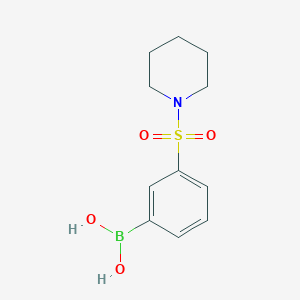

![molecular formula C6H4N2O2 B1312757 Isoxazolo[5,4-c]pyridin-3-ol CAS No. 847996-42-3](/img/structure/B1312757.png)

Isoxazolo[5,4-c]pyridin-3-ol

Übersicht

Beschreibung

Isoxazolo[5,4-c]pyridin-3-ol is an organic compound belonging to the class of isoxazolopyridines. These compounds are characterized by an isoxazole ring fused to a pyridine ring. Isoxazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Isoxazolo[5,4-c]pyridin-3-ol has a wide range of scientific research applications:

Safety and Hazards

The safety information for Isoxazolo[5,4-c]pyridin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing, and what to do if the compound is swallowed or comes into contact with skin or eyes .

Wirkmechanismus

Target of Action

Isoxazolo[5,4-c]pyridin-3-ol is a complex organic compound that belongs to the class of isoxazolopyridines . These are aromatic compounds containing an isoxazole ring fused to a pyridine ring A related compound, 3-[3-chloro-5-(5-{[(1s)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol, targets the serine/threonine-protein kinase plk1 in humans .

Biochemical Pathways

The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound’s skin permeation is estimated to be -6.46 cm/s .

Result of Action

Related compounds have demonstrated various biological activities, including antibacterial, anticancer, and antiproliferative effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity, which can be influenced by the surrounding environment, is a crucial factor conditioning its biological activity . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Isoxazolo[5,4-c]pyridin-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to interact with GABA_A receptors, particularly those containing the δ-subunit, enhancing their conductance . This interaction is significant as it influences the inhibitory signaling pathways in the nervous system. Additionally, this compound has been shown to bind to various other proteins, affecting their function and stability.

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. In neuronal cells, it enhances the tonic GABA_A-mediated current, which can alter the overall excitatory and inhibitory balance within the brain . This modulation of GABA_A receptor activity can influence cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound has been shown to affect the activity of other ion channels and receptors, thereby impacting various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a selective agonist for GABA_A receptors, particularly those containing the δ-subunit . This binding enhances the receptor’s conductance, leading to increased inhibitory signaling. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable and can cross the blood-brain barrier, maintaining its activity for extended periods . Studies have shown that this compound can induce long-term changes in neuronal activity and behavior, highlighting its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance inhibitory signaling without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, including alterations in motor function and behavior. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s ability to cross the blood-brain barrier is particularly noteworthy, as it allows for central nervous system activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized to the cell membrane and cytoplasm, where it interacts with various receptors and ion channels . This localization is directed by targeting signals and post-translational modifications, ensuring that this compound reaches its intended sites of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-c]pyridin-3-ol typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method starts with 5-amino-3-methylisoxazole, which reacts with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the reaction of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and large-scale organic synthesis would apply, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Isoxazolo[5,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the isoxazolopyridine framework.

Vergleich Mit ähnlichen Verbindungen

Isoxazolo[5,4-c]pyridin-3-ol can be compared with other isoxazolopyridine derivatives, such as:

Isoxazolo[5,4-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.

Isoxazolo[4,5-b]pyridine: Another isomer with different biological activities and synthetic routes.

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting chemical and biological properties.

Eigenschaften

IUPAC Name |

[1,2]oxazolo[5,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAFYPVJLKTWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461144 | |

| Record name | isoxazolo[5,4-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847996-42-3 | |

| Record name | isoxazolo[5,4-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isoxazolo[5,4-c]pyridin-3-ol interact with its target and what are the downstream effects?

A: this compound acts as a selective agonist of GABAA receptors, specifically those containing the δ subunit [, ]. These receptors are primarily found in extrasynaptic locations and mediate tonic inhibition in the brain. Upon binding to these receptors, this compound enhances the effects of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability. This modulation of GABAergic signaling has been implicated in various physiological processes, including cognition, anxiety, and sleep.

Q2: Does the sex of the animal model influence the effects of this compound on cocaine sensitization?

A: Research suggests that sex plays a role in the effects of this compound on cocaine sensitization []. Studies have shown that female rats exhibit greater sensitivity to the effects of this compound compared to male rats, possibly due to a higher expression of δ-containing GABAA receptors in specific brain regions in females []. This highlights the importance of considering sex as a biological variable in preclinical studies involving this compound.

Q3: What is the relationship between the structure of GABAA receptors and their affinity for different ligands?

A: The GABAA receptor is a heteropentameric protein complex composed of various subunits (α, β, γ, δ, etc.). The specific subunit composition of the receptor influences its pharmacological properties, including ligand binding affinities []. Research has demonstrated that different subunits within the GABAA receptor exhibit varying affinities for this compound and other GABAergic ligands. For instance, the β subunit subtype with a molecular weight of 58,000 displays a higher affinity for this compound compared to the β subunit subtype with a molecular weight of 56,000 []. Additionally, variations in the α subunit composition across different brain regions contribute to the distinct pharmacological profiles observed for GABAA receptors []. These findings emphasize the complexity of GABAA receptor pharmacology and the need for further investigations to fully understand the structure-activity relationships governing ligand binding and downstream effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

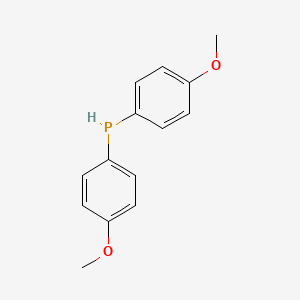

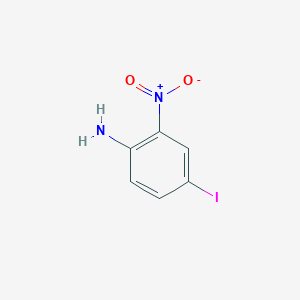

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)